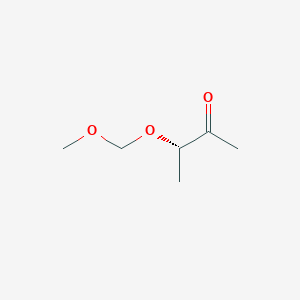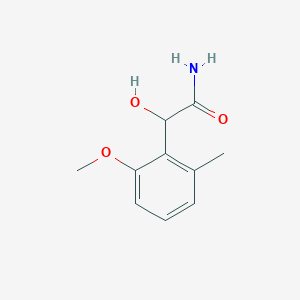
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most common over-the-counter pain relievers in the world, and it is also frequently used in prescription medications. Acetaminophen is known to be effective in reducing pain and fever, and it is generally considered safe when used according to the recommended dosage.
Mécanisme D'action
The exact mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation. Acetaminophen may also have an effect on the endocannabinoid system, which is involved in pain regulation. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have an effect on the central nervous system, although the exact nature of this effect is not well understood.
Effets Biochimiques Et Physiologiques
Acetaminophen is metabolized in the liver by several enzymes, including CYP2E1 and UDP-glucuronosyltransferase. The primary metabolite of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden is N-acetyl-p-benzoquinone imine (NAPQI), which is toxic to liver cells at high concentrations. However, under normal conditions, NAPQI is rapidly detoxified by glutathione, an antioxidant produced by the liver. In cases of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose, the liver may become overwhelmed by NAPQI, leading to liver damage and potentially liver failure.
Avantages Et Limitations Des Expériences En Laboratoire
Acetaminophen is a widely available and inexpensive drug, making it a popular choice for laboratory experiments. It is also generally considered safe when used according to the recommended dosage. However, there are some limitations to using 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden in laboratory experiments. For example, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may interact with other medications, making it difficult to interpret the results of experiments. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden may have different effects in different animal models, making it important to choose the appropriate model for each experiment.
Orientations Futures
There are several areas of research that could benefit from further study of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden. One area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to interact with other medications, particularly opioids. Another area of interest is the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to reduce inflammation and oxidative stress, which could have implications for a variety of diseases. Additionally, there is a need for further study of the potential for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden to cause liver damage and for the development of new treatments for 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden overdose. Finally, there is a need for further study of the mechanism of action of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden, particularly in relation to its effects on the central nervous system.
Méthodes De Synthèse
Acetaminophen can be synthesized by reacting 4-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden and acetic acid as byproducts. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and phosphoric acid. The yield of 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden can be improved by using a higher concentration of acetic anhydride and a lower reaction temperature.
Applications De Recherche Scientifique
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials as a control group for testing the efficacy of new pain medications. Acetaminophen has also been studied for its potential role in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamiden has been studied for its potential to interact with other medications, including opioids, and for its potential to cause liver damage when used in high doses.
Propriétés
Numéro CAS |
100948-55-8 |
|---|---|
Nom du produit |
2-Hydroxy-2-(2-methoxy-6-methylphenyl)acetamide |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(12)10(11)13/h3-5,9,12H,1-2H3,(H2,11,13) |
Clé InChI |
AFPRPKGZWDQVMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC)C(C(=O)N)O |
SMILES canonique |
CC1=C(C(=CC=C1)OC)C(C(=O)N)O |
Synonymes |
Benzeneacetamide, -alpha--hydroxy-2-methoxy-6-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



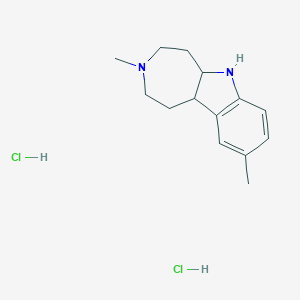
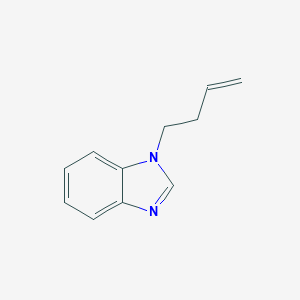
![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)
![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
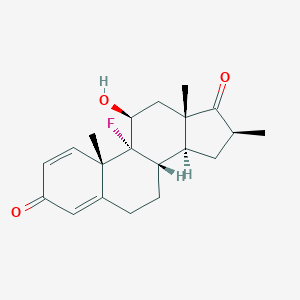
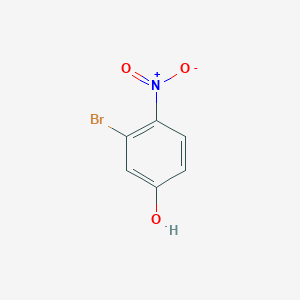


![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)


